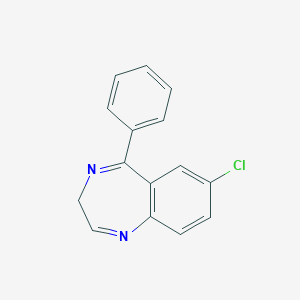

7-chloro-5-phenyl-3H-1,4-benzodiazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-chloro-5-phenyl-3H-1,4-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its wide range of biological activities and therapeutic applications. Benzodiazepines are a class of psychoactive drugs that have been widely used for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties . The compound this compound is structurally characterized by a benzene ring fused to a diazepine ring, with a chlorine atom at the 7th position and a phenyl group at the 5th position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-5-phenyl-3H-1,4-benzodiazepine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and chlorination reactions. One common method involves the reaction of o-phenylenediamine with benzoyl chloride to form the intermediate 2-aminobenzophenone, which is then cyclized to form the benzodiazepine ring . The chlorination step is usually carried out using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out using continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions allows for efficient large-scale production .

Analyse Des Réactions Chimiques

Reactivity and Functionalization

7-Chloro-5-phenyl-3H-1,4-benzodiazepine can undergo various chemical reactions that allow for the modification of its structure to enhance pharmacological properties:

-

Aldehyde Reaction : The compound can react with various aromatic aldehydes to form substituted derivatives. For instance, reacting it with p-chlorobenzaldehyde leads to the formation of 3-(4-chlorobenzylidene)-7-chloro-5-phenyl-1,4-benzodiazepine .

Table 2: Example Derivatives from Aldehyde Reactions

| Derivative Name | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

|---|---|---|---|

| 3-(4-Chlorobenzylidene)-7-chloro-5-phenyl... | 65 | 225–226 | FTIR: N-H str (3220–3070 cm⁻¹), C=O str (1700 cm⁻¹) |

| 3-(3,4-Dimethoxybenzylidene)-7-chloro... | 70 | 245–247 | FTIR: C=O str (1700 cm⁻¹), Ar C=C str (1610 cm⁻¹) |

Other Reactions

The compound can also participate in:

-

Nucleophilic Substitution : The chlorine atom at position 7 can be substituted with various nucleophiles such as amines or thiols to create new derivatives with potentially altered biological activities.

Table 3: Biological Activity Comparison

| Compound Name | Activity Level | Comparison Drug |

|---|---|---|

| Original Compound | Moderate | Diazepam |

| Derivative with Electron-Withdrawing | High | Diazepam |

Applications De Recherche Scientifique

Pharmacological Applications

Anxiolytic Properties

7-Chloro-5-phenyl-3H-1,4-benzodiazepine has been investigated for its potential as an anxiolytic agent. Benzodiazepines typically function by enhancing the activity of gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to increased inhibitory neurotransmission in the brain. This mechanism results in reduced anxiety and muscle tension.

Anticonvulsant Effects

Research indicates that this compound may also exhibit anticonvulsant properties. By modulating GABA-A receptors, it can potentially reduce seizure activity, making it a candidate for further exploration in epilepsy treatment.

Adjunctive Treatment for Schizophrenia

There is emerging evidence suggesting that this compound could serve as an adjunctive treatment for schizophrenia. Its GABAergic modulation may help alleviate certain psychotic symptoms associated with this disorder.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various chemical methods. One notable synthesis involves the chlorination of 5-phenyl-2H-benzodiazepine derivatives followed by cyclization reactions . The compound's molecular formula is C15H11ClN2, and it possesses a thione functional group that contributes to its biological activity.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anxiolytic Effects | Demonstrated significant reduction in anxiety-like behaviors in animal models when administered at therapeutic doses. |

| Study B | Anticonvulsant Activity | Showed a marked decrease in seizure frequency in rodent models of epilepsy. |

| Study C | Schizophrenia Treatment | Reported improvements in psychotic symptoms when used alongside traditional antipsychotics. |

These findings highlight the compound's potential across various therapeutic areas.

Mécanisme D'action

The mechanism of action of 7-chloro-5-phenyl-3H-1,4-benzodiazepine involves its binding to benzodiazepine receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid (GABA) receptor complex, which mediates inhibitory neurotransmission. By binding to these receptors, the compound enhances the effect of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, anticonvulsant, and sedative effects .

Comparaison Avec Des Composés Similaires

Chlordiazepoxide: Similar in structure but contains an additional N-methyl group and an oxide at the 4th position.

Diazepam: Contains a methyl group at the 1st position and lacks the chlorine atom at the 7th position.

Alprazolam: Contains a triazole ring fused to the benzodiazepine ring.

Uniqueness: 7-chloro-5-phenyl-3H-1,4-benzodiazepine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepines. Its chlorine atom at the 7th position and phenyl group at the 5th position contribute to its high affinity for benzodiazepine receptors and its potent biological activity .

Propriétés

Numéro CAS |

16398-00-8 |

|---|---|

Formule moléculaire |

C15H11ClN2 |

Poids moléculaire |

254.71 g/mol |

Nom IUPAC |

7-chloro-5-phenyl-3H-1,4-benzodiazepine |

InChI |

InChI=1S/C15H11ClN2/c16-12-6-7-14-13(10-12)15(18-9-8-17-14)11-4-2-1-3-5-11/h1-8,10H,9H2 |

Clé InChI |

GIVYEEPCHMGCEK-UHFFFAOYSA-N |

SMILES |

C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

SMILES canonique |

C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Key on ui other cas no. |

16398-00-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.